molecular formula C17H12N2O5 B2475049 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 683235-79-2

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2475049
CAS No.: 683235-79-2
M. Wt: 324.292
InChI Key: KIPGSGTUSTWQEL-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both isoindoline and benzodioxine moieties, making it an interesting subject for chemical studies.

Mechanism of Action

Target of Action

The compound, also known as “Oprea1_104002” or “AB00673286-01” or “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” or “N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide”, is a derivative of N-isoindoline-1,3-dione N-isoindoline-1,3-dione derivatives have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

The reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are explored . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are emphasized, with the aim of unlocking their potential as therapeutic agents .

Biochemical Pathways

N-isoindoline-1,3-dione derivatives have been noted for their diverse chemical reactivity and promising applications .

Pharmacokinetics

N-isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons, and its common structure is –co–n– ®–co–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Result of Action

N-isoindoline-1,3-dione derivatives were synthesized, characterized, and investigated against blood cancer using k562 and raji cell lines . Cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .

Action Environment

The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline derivative, followed by the introduction of the benzodioxine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: Its unique structure could be explored for developing new pharmaceuticals.

    Industry: It might be used in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide include:

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide
  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Uniqueness

What sets this compound apart is its combination of isoindoline and benzodioxine moieties, which may confer unique chemical and biological properties

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Isoindole core : A bicyclic structure known for its pharmacological properties.
  • Dioxo group : Contributes to the reactivity and potential interactions with biological targets.
  • Benzodioxine moiety : Associated with various therapeutic effects.

The molecular formula is C13H10N2O4C_{13}H_{10}N_2O_4, with a molecular weight of approximately 256.22 g/mol.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anticancer Activity :
    • Inhibits cancer cell proliferation in various models.
    • Demonstrates cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Effects :
    • Exhibits the ability to reduce inflammation markers in vitro and in vivo.
    • Potentially modulates pathways involved in inflammatory responses.
  • Enzyme Inhibition :
    • Acts as an inhibitor of specific enzymes such as heparanase, which plays a role in tumor progression and metastasis .

The compound's mechanism of action involves:

  • Binding to Biological Targets : It may interact with enzymes or receptors, modulating their activity.
  • Influencing Biochemical Pathways : By inhibiting enzymes involved in inflammation or cancer progression, it exerts therapeutic effects.

Case Studies

A study on related isoindole derivatives revealed significant anticancer properties. For instance, derivatives similar to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine showed IC50 values ranging from 200 to 500 nM against heparanase . This highlights the potential of this compound as a lead for developing new anticancer drugs.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(1,3-dioxoisoindol-5-yl)-2-methoxybenzamideIsoindole core with methoxy groupModerate anticancer activity
N-(1,3-dioxoisoindol-5-yl)-2-acetamideIsoindole core with acetamideLower anti-inflammatory activity
N-(1,3-dioxoisoindol-5-yl)-2-nitrobenzamideIsoindole core with nitro groupEnhanced cytotoxicity

This table illustrates how variations in structural features can influence biological activity.

Synthesis and Applications

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine involves multi-step organic reactions. Common methods include:

  • Reagents Used :
    • Potassium permanganate for oxidation.
    • Sodium borohydride for reduction.
  • Purification Techniques :
    • High-performance liquid chromatography (HPLC) is often employed to ensure purity.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-15(9-1-4-13-14(7-9)24-6-5-23-13)18-10-2-3-11-12(8-10)17(22)19-16(11)21/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPGSGTUSTWQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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